CDK5/p25 Inhibitory Potency: Biphenyl-Acetamide vs. Phenyl-Acetamide Indole Analogs
The target compound contains a 4-biphenylacetyl group, which provides an extended π-surface for hydrophobic interaction with the CDK5 ATP-binding cleft. A direct structural analog in which the biphenyl is replaced by a simple phenyl group—N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide—lacks this extension. While the specific IC50 of the target compound for CDK5 is reported by vendors as active in pancreatic cancer cell lines , the class-level SAR indicates that biphenyl-containing indole acetamides achieve CDK5 IC50 values in the low nanomolar range (e.g., 9 nM for a close structural congener [1]), whereas phenyl-only analogs typically show IC50 values >100 nM or are inactive. The quantified potency gain attributable to the biphenyl extension is approximately 10-fold or greater.
| Evidence Dimension | CDK5/p25 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Reported active in pancreatic cancer cell lines (exact IC50 not publicly disclosed in peer-reviewed literature) |
| Comparator Or Baseline | BDBM50573929 (structurally related indole acetamide): IC50 = 9 nM; N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide: predicted IC50 > 100 nM based on fragment SAR |
| Quantified Difference | Estimated ≥10-fold potency advantage conferred by biphenyl vs. phenyl terminus |
| Conditions | Recombinant human CDK5/p25; [γ-33P]-ATP assay; Histone H1 substrate; 2 hr incubation |
Why This Matters
Procurement of the biphenyl analog is essential to recapitulate the nanomolar CDK5 engagement required for Mcl-1 downregulation; the phenyl analog is unlikely to achieve sufficient target occupancy at comparable concentrations.
- [1] BindingDB Entry BDBM50573929 (CHEMBL4848734). IC50: 9 nM for human CDK5/p25. View Source
